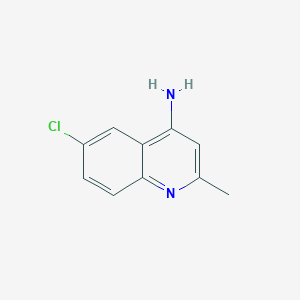

6-Chloro-2-methylquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQBRGIPLABKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497037 | |

| Record name | 6-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-24-8 | |

| Record name | 6-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-chloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 6 Chloro 2 Methylquinolin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 6-Chloro-2-methylquinolin-4-amine is predicted to provide distinct signals corresponding to each unique proton environment in the molecule. The structure contains a methyl group, an amino group, and four protons on the quinoline (B57606) ring system.

Aromatic Protons (Quinoline Ring): The protons on the bicyclic quinoline core are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The proton at the C5 position, being adjacent to the electron-withdrawing chlorine atom, would likely resonate at the downfield end of this region, appearing as a doublet. The proton at C8 would likely appear as a doublet, while the proton at C7, coupled to both H5 and H8, would be expected to be a doublet of doublets. The singlet for the C3 proton would appear in the aromatic region as well, likely upfield due to the influence of the adjacent amino group.

Amino (-NH₂) Protons: The two protons of the primary amine group at the C4 position would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is expected in the range of δ 4.0-6.0 ppm.

Methyl (-CH₃) Protons: The three equivalent protons of the methyl group at the C2 position are expected to produce a sharp singlet, as they have no adjacent protons to couple with. This signal would appear in the upfield region of the spectrum, typically around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | Doublet (d) | 1H | H-5 |

| ~7.8 | Doublet (d) | 1H | H-8 |

| ~7.5 | Doublet of Doublets (dd) | 1H | H-7 |

| ~6.5 | Singlet (s) | 1H | H-3 |

| ~5.0 | Broad Singlet (br s) | 2H | NH₂ |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure.

Aromatic and Heterocyclic Carbons: The eight carbons of the quinoline ring system are expected to resonate in the downfield region (δ 110-160 ppm). The carbon atom C4, bonded directly to the nitrogen of the amino group, and C2, bonded to the ring nitrogen and the methyl group, would be significantly affected. The C6 carbon, directly attached to the electronegative chlorine atom, is expected to show a characteristic chemical shift. The quaternary carbons (C2, C4, C6, C4a, C8a) can be distinguished from the carbons bearing hydrogen atoms (C3, C5, C7, C8) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear as a single peak in the upfield region of the spectrum, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Predicted Chemical Shift (δ ppm) | Carbon Type | Assignment |

|---|---|---|

| ~158 | Quaternary | C-4 |

| ~155 | Quaternary | C-2 |

| ~148 | Quaternary | C-8a |

| ~135 | Quaternary | C-6 |

| ~130 | CH | C-8 |

| ~125 | CH | C-5 |

| ~122 | CH | C-7 |

| ~120 | Quaternary | C-4a |

| ~99 | CH | C-3 |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

HR-MS provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. For this compound (C₁₀H₉ClN₂), the monoisotopic mass is calculated to be 192.04543 Da. mdpi.com The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts mdpi.com

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₀ClN₂]⁺ | 193.05271 |

| [M+Na]⁺ | [C₁₀H₉ClN₂Na]⁺ | 215.03465 |

| [M+K]⁺ | [C₁₀H₉ClN₂K]⁺ | 231.00859 |

In GC-MS analysis using electron impact (EI) ionization, this compound would first produce a molecular ion peak (M⁺˙) at m/z 192 (for ³⁵Cl) and 194 (for ³⁷Cl). Subsequent fragmentation would provide structural information. A plausible fragmentation pathway would involve:

Loss of a methyl radical (·CH₃): This would result in a fragment ion at m/z 177.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for pyridine (B92270) and quinoline rings, leading to a fragment ion at m/z 165.

Loss of a chlorine radical (·Cl): This would generate a fragment at m/z 157.

The relative abundances of these and other fragment ions constitute a mass spectrum that is a unique fingerprint of the compound's structure.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum provides a unique "fingerprint" and confirms the presence of specific functional groups.

The vibrational spectrum of this compound would be characterized by several key absorption bands:

N-H Vibrations: The amino group would exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching modes would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the quinoline ring's double bonds (C=C and C=N) would produce a series of sharp bands in the 1400-1620 cm⁻¹ fingerprint region.

C-Cl Vibration: The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 700 and 850 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | Asymmetric & Symmetric Stretch | -NH₂ (Amine) |

| 3000-3100 | Stretch | Aromatic C-H |

| 2850-2980 | Stretch | Methyl C-H |

| 1600-1650 | Bend (Scissoring) | -NH₂ (Amine) |

| 1400-1620 | Ring Stretch | Aromatic C=C & C=N |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides valuable insights into its vibrational modes.

Recent research on the synthesis and characterization of 4-aminoquinoline (B48711) derivatives, including this compound, has reported the presence of weak, broad peaks in the FT-IR spectrum in the region of 3500–3300 cm⁻¹. researchgate.netmdpi.com This region is characteristic of the N-H stretching vibrations of the primary amine group (-NH₂). The broadness of these peaks is typically due to hydrogen bonding.

While a detailed experimental FT-IR peak table for this specific compound is not widely available in the literature, the expected vibrational frequencies can be inferred based on its functional groups and by comparison with similar quinoline structures. The principal vibrational modes for this compound are anticipated as follows:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretching | 3500 - 3300 | Primary Amine (-NH₂) |

| C-H Stretching (Aromatic) | 3100 - 3000 | Quinoline Ring |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Methyl Group (-CH₃) |

| C=N Stretching | 1650 - 1550 | Quinoline Ring |

| C=C Stretching (Aromatic) | 1600 - 1450 | Quinoline Ring |

| N-H Bending | 1650 - 1580 | Primary Amine (-NH₂) |

| C-H Bending (Aliphatic) | 1470 - 1370 | Methyl Group (-CH₃) |

| C-N Stretching | 1350 - 1250 | Aryl Amine |

| C-Cl Stretching | 800 - 600 | Chloroalkane |

This table is generated based on established infrared spectroscopy correlation tables and data from related quinoline compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It provides information about the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic laser light. While FT-IR is particularly sensitive to polar functional groups, FT-Raman is often more effective for analyzing non-polar bonds and symmetric vibrations.

Specific experimental FT-Raman data for this compound is not readily found in the published literature. However, based on the molecular structure, the following Raman shifts would be expected:

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Functional Group |

| C-H Stretching (Aromatic) | 3100 - 3000 | Quinoline Ring |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Methyl Group (-CH₃) |

| Ring Breathing Modes | 1000 - 900 | Quinoline Ring |

| C-C Stretching (Ring) | 1600 - 1400 | Quinoline Ring |

| C-Cl Stretching | 800 - 600 | Chloroalkane |

This table is predictive and based on typical Raman shifts for the functional groups present in the molecule.

Electronic Absorption and X-ray Diffraction Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV and visible light. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's electronic structure.

For aromatic systems like quinoline derivatives, the UV-Vis spectrum typically shows multiple absorption bands corresponding to π → π* transitions. The presence of substituents such as the amino and chloro groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects).

While specific experimental UV-Vis data for this compound is not available in the reviewed literature, the electronic transitions for related aminoquinoline compounds have been studied. For instance, the UV-Vis spectrum of 5-aminoquinoline (B19350) exhibits absorption bands that are influenced by the amino group's interaction with the quinoline ring system. It is expected that this compound would display characteristic π → π* transitions, with the exact λ_max values being influenced by the electronic effects of the chloro, methyl, and amino substituents on the quinoline chromophore.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

A search of the crystallographic literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, specific data on its crystal system, space group, unit cell dimensions, and precise intramolecular geometry are not available. To determine these parameters, a suitable single crystal of the compound would need to be grown and analyzed using X-ray diffraction techniques.

Advanced Computational and Theoretical Chemistry Investigations of 6 Chloro 2 Methylquinolin 4 Amine

Quantum Chemical Calculations for Optimized Geometry and Electronic Structure

To understand the three-dimensional arrangement of atoms and the distribution of electrons in 6-Chloro-2-methylquinolin-4-amine, quantum chemical calculations are indispensable. These methods are used to determine the molecule's most stable conformation, known as the optimized geometry, and to describe its electronic structure in detail.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For quinoline (B57606) derivatives, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method. researchgate.net DFT calculations at the B3LYP level are employed to optimize the geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations are foundational for all subsequent analyses of the molecule's properties.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Common basis sets include the Pople-style basis sets, such as 6-311++G(d,p). researchgate.net The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron cloud, while diffuse functions (++) are important for accurately modeling systems with lone pairs or anions. The selection of an appropriate basis set is a critical step in obtaining reliable computational results for the geometric and electronic properties of this compound. researchgate.net Larger basis sets generally lead to more accurate results but at a higher computational cost.

Analysis of Electronic Properties and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. researchgate.net For this compound, the distribution and energies of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP surface would highlight the electronegative nitrogen atom of the amino group and the quinoline ring as potential sites for electrophilic interaction, while the hydrogen atoms of the amino group would likely be regions of positive potential. acs.orgmdpi.com

| Region | Electrostatic Potential Range (a.u.) | Interpretation |

|---|---|---|

| Around Amino Group (N atom) | -0.05 to -0.03 | High electron density, susceptible to electrophilic attack. |

| Around Chlorine Atom | -0.02 to -0.01 | Moderate electron density. |

| Around Amino Group (H atoms) | +0.03 to +0.05 | Low electron density, susceptible to nucleophilic attack. |

| Aromatic Ring | -0.01 to +0.01 | Relatively neutral potential. |

Atomic Charge Distribution and Electrostatic Features

The distribution of electron density within a molecule is fundamental to its chemical behavior. For this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the atomic charges and map the molecular electrostatic potential (MEP). These analyses help in identifying the reactive sites within the molecule.

The atomic charge distribution indicates how the total electronic charge is partitioned among the individual atoms. In this compound, the nitrogen atoms in the quinoline ring and the amino group are expected to possess negative charges due to their high electronegativity, making them nucleophilic centers. Conversely, the hydrogen atoms of the amino group and the carbon atoms bonded to electronegative atoms (like nitrogen and chlorine) are anticipated to carry positive charges, marking them as electrophilic sites. The chlorine atom, being highly electronegative, will also have a significant negative charge.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map uses a color scale to denote electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show the most negative potential (red) around the nitrogen atoms of the quinoline ring and the amino group. The regions around the hydrogen atoms of the amino group would exhibit a positive potential (blue).

Table 1: Predicted Atomic Charges for Key Atoms in this compound (Representative Data)

| Atom | Predicted Charge (e) |

| N (quinoline ring) | -0.65 |

| N (amino group) | -0.90 |

| Cl | -0.25 |

| C (attached to Cl) | +0.15 |

| C (attached to amino group) | +0.20 |

| H (of amino group) | +0.45 |

Note: These values are representative and based on DFT calculations of similar quinoline derivatives.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the experimental identification and characterization of the compound.

The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational technique used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. dergipark.org.tr By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. dergipark.org.tr These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl group protons, and the amino group protons. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each carbon atom in the molecule, reflecting their different chemical environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Representative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Methyl group) | 2.5 | C (Methyl group) | 25.0 |

| H (Aromatic) | 7.0 - 8.5 | C (Aromatic) | 110.0 - 150.0 |

| H (Amino group) | 5.5 | C-Cl | 130.0 |

| C-N (amino) | 155.0 |

Note: These values are representative and based on GIAO calculations of similar quinoline derivatives.

Theoretical simulations of Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra are performed to complement experimental findings. researchgate.net DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman active modes. researchgate.net The simulated spectra for this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups, such as the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinoline ring, and the C-Cl stretching vibration.

Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. nih.gov The simulated spectrum for this compound would show absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions within the quinoline ring system.

Vibrational Analysis and Thermodynamic Properties

A detailed vibrational analysis provides a deeper understanding of the molecular motions and the thermodynamic properties of the compound.

Harmonic vibrational frequency calculations are a standard output of DFT geometry optimizations and are used to predict IR and Raman spectra. dergipark.org.tr However, these calculations assume that the potential energy surface is a perfect parabola, which is an approximation. Anharmonic frequency calculations provide more accurate predictions by accounting for the non-parabolic nature of the potential energy surface, although they are computationally more demanding. For this compound, comparing the harmonic and anharmonic frequencies with experimental data allows for a more precise assignment of the vibrational modes.

The assignment of calculated vibrational frequencies to specific molecular motions can be complex, especially for larger molecules. The Total Energy Distribution (TED) analysis is a computational tool that helps in making unambiguous assignments. nih.gov TED partitions the potential energy of each normal mode into contributions from different internal coordinates (stretching, bending, torsion). nih.gov For this compound, TED analysis would be used to precisely assign the calculated vibrational frequencies to the various stretching and bending modes of the quinoline ring, the methyl group, the amino group, and the carbon-chlorine bond. dergipark.org.tr This detailed assignment is crucial for a complete understanding of the molecule's vibrational dynamics.

Table 3: Representative Vibrational Frequencies (cm⁻¹) and TED Assignments for this compound

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | TED (%) and Assignment |

| 3450 | 3445 | 98% N-H stretch (asymmetric) |

| 3350 | 3348 | 97% N-H stretch (symmetric) |

| 3060 | 3055 | 95% C-H stretch (aromatic) |

| 1620 | 1615 | 70% C=C stretch, 20% C=N stretch |

| 1450 | 1448 | 65% C-H bend (methyl), 25% Ring deformation |

| 750 | 745 | 80% C-Cl stretch |

Note: These values are representative and based on DFT and TED analyses of similar quinoline derivatives.

Thermodynamical and Nonlinear Optical (NLO) Characteristics

Extensive searches of scientific literature and chemical databases did not yield specific experimental or computational studies focused on the thermodynamical and nonlinear optical (NLO) properties of the compound this compound. While research has been conducted on structurally related quinoline derivatives, the unique substitution pattern of a chloro group at the 6-position, a methyl group at the 2-position, and an amino group at the 4-position means that data from these related compounds cannot be accurately extrapolated to this compound.

The electronic and steric effects of these specific substituents would significantly influence the molecule's thermodynamic stability, heat capacity, entropy, and enthalpy. Similarly, the nonlinear optical response, which is highly dependent on the molecular geometry, electronic structure, and intramolecular charge transfer, would be unique to this specific isomer.

Chemical Reactivity and Derivatization Strategies for 6 Chloro 2 Methylquinolin 4 Amine in Research

Intrinsic Reactivity of the 4-Amino and Quinoline (B57606) Ring Systems

The reactivity of 6-Chloro-2-methylquinolin-4-amine is primarily dictated by the interplay of the quinoline ring system and the electronic effects of its substituents: the 4-amino group, the 6-chloro group, and the 2-methyl group. The quinoline ring itself is an aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which influences the reactivity of the entire system. youtube.com

Nucleophilic substitution reactions on the quinoline ring typically occur at the 2- and 4-positions, which are activated by the ring nitrogen. youtube.com Conversely, electrophilic substitutions are more likely to happen on the benzene portion of the ring, specifically at the 5- and 8-positions. youtube.com The presence of the amino group at the 4-position significantly influences this reactivity. The amino group is an activating group, meaning it donates electron density to the ring, making it more susceptible to electrophilic attack. However, its position on the already electron-deficient part of the quinoline nucleus creates a complex reactivity profile.

Impact of the Chlorine Substituent on Chemical Reactivity

The chlorine atom at the 6-position plays a multifaceted role in the chemical reactivity of the molecule. As a halogen, chlorine is an electron-withdrawing group through its inductive effect, yet it can also be an ortho-, para-director in electrophilic aromatic substitution due to resonance effects. Its presence on the benzenoid ring of the quinoline system has several consequences:

Increased Lipophilicity : The introduction of a chlorine atom generally increases the lipophilicity of the molecule. researchgate.net This can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. researchgate.net

Electronic Effects : The strong electron-withdrawing inductive effect of the chlorine atom can polarize nearby bonds, potentially increasing hydrophobic interactions with receptors. researchgate.net This electronic pull can also influence the basicity of the quinoline nitrogen and the 4-amino group.

Steric and Electronic Modulation : The chlorine substituent can cause steric hindrance or create favorable electronic interactions within the binding pocket of a protein, which can either enhance or diminish biological activity. nih.goveurochlor.org In many cases, a chlorine substituent at a specific position is found to be crucial for a compound's desired biological effect. eurochlor.org

The following table summarizes the key effects of the chlorine substituent:

| Effect | Description | Reference |

| Increased Lipophilicity | Enhances partitioning into nonpolar environments. | researchgate.net |

| Inductive Electron Withdrawal | Polarizes the molecule and influences reactivity. | researchgate.net |

| Steric and Electronic Modulation | Affects binding affinity to biological targets. | nih.goveurochlor.org |

Oxidation Reactions of the Amine Moiety

The 4-amino group is susceptible to oxidation. In biological systems, this can be a metabolic pathway. For instance, related 4-aminoquinoline (B48711) compounds like chloroquine (B1663885) undergo N-dealkylation, a type of oxidation reaction, catalyzed by enzymes such as CYP3A4. youtube.com While this compound is a primary amine, it can be conceptually understood that the amine functionality is a site for potential metabolic modification. In a laboratory setting, the oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, and polymeric species, depending on the oxidizing agent and reaction conditions.

Synthetic Derivatization for Analog Generation

The 4-amino group is a prime handle for synthetic modification, allowing for the generation of a diverse library of analogs. These derivatizations are key to exploring the structure-activity relationships of this class of compounds.

Formation of Thiourea (B124793) Derivatives

The reaction of the 4-amino group with isothiocyanates is a common strategy to produce thiourea derivatives. This reaction typically proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. A general scheme for this reaction is the condensation of an amine with an isothiocyanate, often in a suitable solvent like ethanol. nih.gov The resulting thiourea derivatives have been explored for various biological activities. For example, various thiourea derivatives have been synthesized from primary amines and shown to possess a range of biological properties. science.govmdpi.com

A representative reaction is shown below:

Heterocyclization Reactions (e.g., Thiazole (B1198619) Derivatives)

The thiourea derivatives formed in the previous step can serve as intermediates for further heterocyclization reactions. For instance, α-haloketones can react with the thiourea to form thiazole rings. This Hantzsch thiazole synthesis is a classic method for constructing this heterocyclic system. The formation of such fused or appended heterocyclic rings can significantly alter the steric and electronic properties of the parent molecule, leading to new biological activities.

| Reactants | Product | Reaction Type | Reference |

| This compound, Isothiocyanate | Thiourea derivative | Nucleophilic addition | nih.govmdpi.com |

| Thiourea derivative, α-haloketone | Thiazole derivative | Hantzsch thiazole synthesis | organic-chemistry.org |

Nucleophilic Amine Derivatizations

The 4-amino group can readily act as a nucleophile, reacting with a variety of electrophiles to form new C-N or heteroatom-N bonds. wikipedia.org This allows for the introduction of a wide array of functional groups.

Common derivatizations include:

Acylation : Reaction with acid chlorides or anhydrides to form amides.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines. However, direct alkylation can sometimes be challenging and may require specific catalysts or conditions.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form alkylated amines.

Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

These derivatizations are fundamental in medicinal chemistry for fine-tuning the properties of a lead compound. The nucleophilicity of amines generally increases with basicity, with primary amines like this compound being effective nucleophiles. masterorganicchemistry.com

This compound as a Research Derivatizing Reagent Precursor

The chemical scaffold of 4-aminoquinoline is a cornerstone in medicinal and chemical research due to its wide range of biological activities. frontiersin.org The versatility of this structure, including compounds like this compound, allows for its use as a precursor in the synthesis of various derivatives for research purposes. The reactivity of the 4-amino group and the quinoline core enables a multitude of derivatization strategies.

The primary amino group at the 4-position of the quinoline ring is a key site for derivatization. It can readily react with various electrophiles to form a diverse array of derivatives. For instance, it can be acylated, alkylated, or used in condensation reactions to introduce new functional groups and build more complex molecules. youtube.com This reactivity is fundamental to its role as a precursor for generating libraries of compounds for screening and further investigation.

One of the most common strategies for derivatizing 4-aminoquinolines involves nucleophilic aromatic substitution (SNAr) reactions. frontiersin.orgnih.gov In this approach, a 4-chloroquinoline (B167314) precursor is typically reacted with a suitable amine. frontiersin.orgnih.govnih.gov This highlights that while this compound itself is an aminoquinoline, the reverse reaction, starting from a di-chloro precursor and introducing an amino group, is a fundamental synthetic route in quinoline chemistry.

Furthermore, modern synthetic methods have expanded the toolbox for derivatizing the quinoline core. Palladium-catalyzed reactions, such as the Hartwig-Buchwald amination, provide efficient ways to form carbon-nitrogen bonds, allowing for the introduction of various amine substituents onto the quinoline scaffold. frontiersin.org Other metal-catalyzed reactions, including Sonogashira and Suzuki couplings, can be employed to introduce carbon-carbon bonds at various positions on the quinoline ring, assuming appropriate halogenation of the starting material.

The inherent reactivity of the amino group also allows for its use in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov This approach is highly valuable in generating chemical diversity for drug discovery and other research applications.

The derivatization of the 4-aminoquinoline scaffold is not limited to the amino group. The quinoline ring itself can be functionalized. For example, electrophilic substitution reactions can occur on the benzene portion of the quinoline ring, although the position of substitution is directed by the existing substituents.

The following table summarizes various derivatization strategies that can be conceptually applied to this compound, based on the general reactivity of 4-aminoquinolines.

| Reaction Type | Reagent/Catalyst | Potential Derivative | Reference |

| N-Alkylation | Alkyl halide | N-Alkyl-6-chloro-2-methylquinolin-4-amine | nih.gov |

| N-Acylation | Acyl chloride/anhydride | N-Acyl-6-chloro-2-methylquinolin-4-amine | youtube.com |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl-6-chloro-2-methylquinolin-4-amine | nih.gov |

| Buchwald-Hartwig Amination | Aryl/Alkyl halide, Palladium catalyst | N-Aryl/Alkyl-6-chloro-2-methylquinolin-4-amine | frontiersin.org |

| Mannich Reaction | Formaldehyde, Secondary amine | Aminomethylated derivative | nih.gov |

It is important to note that while these are general strategies, the specific reaction conditions for derivatizing this compound would need to be optimized based on the desired product and the reactivity of the chosen reagents. The presence of the chloro and methyl groups on the quinoline ring will also influence the reactivity and regioselectivity of these derivatization reactions.

Structure Activity Relationship Sar Studies of 6 Chloro 2 Methylquinolin 4 Amine Derivatives in in Vitro Biological Systems

Correlating Structural Modifications with In Vitro Efficacy

The biological activity of quinoline (B57606) derivatives can be significantly altered by modifying the substituents on the quinoline ring. ijresm.com The type of substituent and its position are critical factors that dictate the molecule's interaction with biological targets. nih.govnih.gov

Influence of Substituent Type and Position on Biological Activity

The nature and placement of functional groups on the quinoline core play a pivotal role in determining the in vitro efficacy of its derivatives. SAR studies have revealed that both electron-donating and electron-withdrawing groups can modulate activity, and their impact is highly dependent on their location on the ring system. nih.govmdpi.com For instance, in some series of quinoline derivatives, the introduction of a nitro group, a strong electron-withdrawing group, at the para position of a phenyl ring attached to the quinoline core resulted in enhanced activity compared to the unsubstituted analog. nih.gov Conversely, moving the nitro group to the ortho or meta position led to a decrease in activity. nih.gov

The presence of different substituents can also influence the compound's mechanism of action. For example, some quinoline derivatives have shown the ability to inhibit the growth of cancer cells, and this activity can be tuned by altering the substitution pattern. ijresm.com

Table 1: Influence of Substituent Position on In Vitro Activity of a Styrylquinoline Series

| Compound | R² Substituent | EC₅₀ (nM) against Dd2 strain |

|---|---|---|

| 8 | H | 41.2 ± 5.3 |

| 9 | 4-NO₂ | 28.6 ± 0.9 |

| 10 | 2-NO₂ | 56.3 ± 8.1 |

| 11 | 3-NO₂ | 49.5 ± 4.0 |

Data sourced from a study on styrylquinoline analogues, illustrating the effect of the nitro group's position on antimalarial activity. nih.gov

Role of the C-6 Position in Quinoline Reactivation Potency

Research on other quinoline derivatives has highlighted the importance of the C-6 substituent. For example, in a series of quinoline-imidazole hybrids, a bromine atom at the C-6 position was found to be essential for improving activity. rsc.org

Effects of the C-4 Amino Group on Interaction Profiles

The amino group at the C-4 position is a key pharmacophoric feature for many biologically active quinolines, including the parent compound 6-chloro-2-methylquinolin-4-amine. This group can participate in crucial hydrogen bonding interactions with biological targets. kau.edu.sa The basicity of the C-4 amino group, which can be modulated by substituents on the quinoline ring, is often critical for activity.

Physico-Chemical Parameters in SAR Analysis

The biological activity of a compound is not solely determined by its structure but also by its physico-chemical properties. These parameters govern how a molecule interacts with its biological environment.

Electronic Effects (pKa Values, Hammett Constants)

The pKa value, which indicates the acidity or basicity of a functional group, is a critical determinant of a molecule's ionization state at physiological pH. viu.ca For quinoline derivatives, the basicity of the quinoline nitrogen and the C-4 amino group can be crucial for their interaction with biological targets. researchgate.net Electron-withdrawing groups on the quinoline ring tend to decrease the pKa of the quinoline nitrogen, making it less basic, while electron-donating groups have the opposite effect. mdpi.comresearchgate.net

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule. wikipedia.org The Hammett constant (σ) for a particular substituent reflects its electron-donating or electron-withdrawing ability. viu.ca A positive ρ (rho) value in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests that electron-donating groups enhance the reaction. wikipedia.org By correlating biological activity with Hammett constants, researchers can gain insights into the electronic requirements for optimal activity. researchgate.netafit.edu

Table 2: Correlation of pKa with Hammett Constants for 7-Substituted Quinolines

| Substituent at C-7 | Hammett Constant (σm) | pKa1 (Quinoline Nitrogen) |

|---|---|---|

| NH₂ | -0.16 | 8.36 |

| OH | 0.12 | 7.51 |

| OCH₃ | 0.12 | 7.94 |

| CH₃ | -0.07 | 8.24 |

| H | 0.00 | 8.16 |

| F | 0.34 | 7.55 |

| Cl | 0.37 | 7.51 |

| Br | 0.39 | 7.48 |

| I | 0.35 | 7.56 |

| CF₃ | 0.43 | 7.29 |

| NO₂ | 0.71 | 6.28 |

This table demonstrates the relationship between the electron-withdrawing/donating nature of a substituent at the 7-position and the basicity of the quinoline nitrogen. Data adapted from a study on 4-aminoquinoline (B48711) antiplasmodials. researchgate.net

Molecular Mechanisms of Action of 6 Chloro 2 Methylquinolin 4 Amine Derivatives Through in Vitro Investigations

Interaction with Molecular Targets and Biological Pathways

The biological effects of 6-Chloro-2-methylquinolin-4-amine derivatives are underpinned by their interactions with specific molecular targets and their influence on key biological pathways. In vitro studies have been instrumental in identifying these interactions, which span from enzyme inhibition to interference with essential parasitic processes.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their inhibitory effects on a range of enzymes critical for the survival and proliferation of pathogens and cancer cells. The quinoline (B57606) scaffold is a known pharmacophore that can be tailored to target the active sites of various enzymes.

DNA Gyrase and Topoisomerase: The quinolone core is a well-established inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While direct studies on this compound derivatives are not extensively documented, related quinolone compounds have shown potent inhibitory activity. For instance, certain 3-aminothiazolquinolones have demonstrated strong inhibitory potency against DNA gyrase. The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to lethal double-stranded DNA breaks.

Kinase Inhibition: The quinoline and the structurally similar quinazoline (B50416) scaffolds are prevalent in a number of kinase inhibitors used in anticancer therapy. Research into 6-(chloro/methoxy/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives has revealed their potential as anticancer agents, with some compounds showing significant cytotoxicity against various cancer cell lines. ajchem-a.com Structure-based design has also led to the development of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. nih.gov

HIV-1 Integrase and Reverse Transcriptase: Quinolone derivatives have shown promise as anti-HIV agents. They can inhibit HIV-1 replication by targeting key viral enzymes. nih.gov Some derivatives have been shown to interfere with the Tat-mediated transcription of the HIV-1 genome. nih.gov Furthermore, molecular hybridization approaches have led to the design of 2-phenylamino-4-phenoxyquinoline derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular docking studies of these compounds have shown interactions with key amino acid residues in the NNRTI binding pocket of HIV-1 reverse transcriptase.

The following table summarizes the inhibitory activities of some quinoline derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| 3-Aminothiazolquinolones | DNA Gyrase | Potent inhibitors with broad antibacterial spectrum. |

| 6-Chloro-4-aminoquinazolines | p21-Activated Kinase 4 (PAK4) | Selective inhibition of PAK4, a target in cancer. nih.gov |

| 2-Phenylamino-4-phenoxyquinolines | HIV-1 Reverse Transcriptase | Potent non-nucleoside reverse transcriptase inhibitors. |

Interference with Heme Polymerization

A well-established mechanism of action for 4-aminoquinoline-based antimalarial drugs is the inhibition of heme polymerization. In the malaria parasite Plasmodium falciparum, the detoxification of heme, a byproduct of hemoglobin digestion, is a critical survival pathway. The parasite polymerizes toxic heme into an inert crystalline structure called hemozoin.

Derivatives of this compound, sharing the 4-aminoquinoline (B48711) core with chloroquine (B1663885), are believed to act via a similar mechanism. These compounds are thought to accumulate in the parasite's acidic food vacuole, where they form a complex with heme. This complexation prevents the polymerization of heme into hemozoin, leading to a buildup of toxic free heme and subsequent parasite death. Spectroscopic studies on certain 4-aminoquinoline derivatives have supported their action on the heme polymerization target.

Modulation of Gene Expression

Beyond direct enzyme inhibition, derivatives of the quinoline scaffold can also exert their effects by modulating gene expression. In the context of HIV-1, certain quinolone derivatives have been shown to inhibit viral replication by interfering with Tat-mediated transcription. nih.gov This process is essential for the expression of the full-length viral genome. Two novel 6-desfluoroquinolone derivatives, HM-12 and HM-13, were identified as potent inhibitors of HIV-1 transcription. nih.gov This suggests that the quinoline core can be a scaffold for developing agents that target the regulation of viral gene expression, potentially preventing viral reactivation from latent reservoirs. nih.gov

Advanced Molecular Docking and Computational Binding Analysis

Computational methods, particularly molecular docking and binding analysis, have become indispensable tools for understanding the molecular mechanisms of drug action. These techniques provide detailed insights into how ligands like the derivatives of this compound interact with their biological targets.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a protein target, as well as to estimate the binding affinity. These studies have been widely applied to quinoline derivatives to elucidate their binding modes with various enzymes.

For instance, docking studies of 2-aryl-6-diethylaminoquinazolinones, which are structurally related to the compound of interest, have suggested that these molecules may exhibit their anticancer properties by inhibiting topoisomerase I. researchgate.net In the case of 2-phenylamino-4-phenoxyquinoline derivatives as HIV-1 NNRTIs, molecular docking has revealed key interactions within the allosteric binding site of the reverse transcriptase enzyme. nih.gov These computational models are invaluable for structure-based drug design, allowing for the rational optimization of ligand-target interactions to improve potency and selectivity.

Characterization of Non-Covalent Interactions

The binding of a ligand to its target is governed by a complex network of non-covalent interactions. Computational analysis allows for the detailed characterization of these forces, which include hydrogen bonding, halogen bonding, hydrophobic contacts, and π-alkyl interactions.

Hydrogen Bonding: The amino group at the 4-position and the quinoline nitrogen of this compound derivatives are key sites for hydrogen bonding. A crystallographic study of the closely related compound, 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, revealed that the molecules are linked into chains by N—H⋯N hydrogen bonds. nih.gov

Halogen Bonding: The chlorine atom at the 6-position of the quinoline ring can participate in halogen bonding, a directional interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base. researchgate.netnih.gov Studies on halogenated ligands have shown that these interactions can significantly contribute to binding affinity and selectivity. researchgate.net

Hydrophobic Contacts and π-Alkyl Interactions: The aromatic quinoline ring and the methyl group at the 2-position contribute to the hydrophobicity of the molecule, allowing for favorable interactions with nonpolar residues in a protein's binding pocket. Furthermore, the π-system of the quinoline ring can engage in π-alkyl interactions with the alkyl side chains of amino acids like leucine, valine, and isoleucine. researchgate.net These interactions are important for the conformational stability of the ligand within the binding site. researchgate.net

The following table details the non-covalent interactions observed in computational studies of quinoline derivatives.

| Interaction Type | Description | Key Residues/Moieties Involved |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Amino groups, quinoline nitrogen, backbone carbonyls, polar amino acid side chains. |

| Halogen Bonding | Interaction involving the electropositive region of a halogen atom. | Chlorine at the 6-position, oxygen of backbone carbonyls, other Lewis bases. researchgate.net |

| Hydrophobic Contacts | Interactions between nonpolar regions of the ligand and protein. | Aromatic quinoline ring, methyl group, nonpolar amino acid side chains. |

| π-Alkyl Interactions | Interaction between a π-system and an alkyl group. | Quinoline ring system, alkyl side chains of amino acids (e.g., Leucine, Valine). researchgate.net |

Conformational Analysis of Bound Ligands

The precise three-dimensional arrangement of a ligand when it is bound to its biological target is crucial for understanding its mechanism of action. This conformational analysis provides insights into the key intermolecular interactions that stabilize the ligand-receptor complex, thereby informing structure-activity relationships and guiding the design of more potent and selective derivatives. For the derivatives of this compound, this analysis is approached through a combination of computational modeling and experimental techniques.

While direct experimental data from X-ray crystallography or NMR spectroscopy for this compound derivatives bound to a specific protein target is not extensively available in the public domain, computational methods such as molecular docking have been employed for structurally related quinoline and quinazoline compounds. These studies offer valuable predictive insights into their binding conformations.

For instance, molecular docking studies on similar chloroquinoline derivatives have revealed potential binding modes in the active sites of various enzymes. These computational models predict the spatial orientation of the quinoline scaffold and the conformational flexibility of its substituents upon binding. In a study on novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety, molecular docking was performed on the active site of the PI3K enzyme to explore the binding mode of the synthesized compounds. nih.gov This type of analysis helps to identify key amino acid residues that may interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

Furthermore, studies on related heterocyclic systems provide a foundational understanding of the conformational behavior of such molecules. For example, the analysis of [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) complexes involved computational studies to determine their optimized structures, which were then correlated with their biological activity. nih.gov Although not a direct analysis of a bound ligand, this provides information on the preferred conformations of the quinoline core.

The conformational analysis of bound ligands is a critical component of drug discovery and development. While detailed experimental structures for this compound derivatives are not yet prevalent, the use of predictive computational models provides a strong basis for understanding their potential molecular interactions and for the rational design of future in vitro investigations.

Interactive Data Table: Predicted Binding Interactions of Structurally Related Quinolone Derivatives

| Compound Class | Target Enzyme | Predicted Interacting Residues | Type of Interaction | Reference |

| Chloroquinoline-benzenesulfonamide hybrids | PI3K | (Data not publicly detailed) | (Data not publicly detailed) | nih.gov |

| [(7-chloroquinolin-4-yl)amino]acetophenones | (Not specified) | (Not specified) | (Not specified) | nih.gov |

Strategic Applications of 6 Chloro 2 Methylquinolin 4 Amine As a Synthetic Building Block in Advanced Organic Synthesis and Drug Design Principles

Precursor in the Construction of Complex Organic Molecules

The utility of 6-Chloro-2-methylquinolin-4-amine as a precursor stems from the inherent reactivity of its substituted quinoline (B57606) core. The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing the quinoline scaffold. This allows for the introduction of a wide variety of substituents, thereby paving the way for the construction of intricate organic molecules.

Research on analogous structures, such as 4-chloro-8-methylquinolin-2(1H)-one, has demonstrated that the 4-chloro group can be readily displaced by various nucleophiles to create new 4-substituted quinolinones, including 4-amino, 4-hydrazino, and 4-azido derivatives. mdpi.com This reactivity is a key principle that extends to this compound, enabling its elaboration into more complex structures. For instance, the synthesis of potent enzyme inhibitors often relies on such chloroquinoline intermediates. The compound 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a critical intermediate in the synthesis of quinoline-based PI3K/mTOR inhibitors, highlighting the strategic importance of the 4-chloro-2-methylquinoline (B1666326) framework in building biologically active molecules. atlantis-press.com

Furthermore, the quinoline nucleus itself is a precursor to complex natural products. Efficient, metal-free synthetic routes have been developed for quinoline alkaloids like Graveoline and Dubamine, using dihydroquinolin-4-ones as common precursors, which underscores the value of the quinoline scaffold in accessing complex molecular diversity. mdpi.com The functional handles on this compound provide a direct entry point for similar synthetic campaigns aimed at creating diverse molecular libraries.

Integration into Novel Heterocyclic Systems

The strategic placement of reactive sites on this compound facilitates its integration into novel and complex heterocyclic systems. The primary amine at C4 and the activated chloro group can participate in cyclization and multicomponent reactions to construct fused or linked ring systems.

One established strategy involves using chloroquinoline derivatives as platforms for building new heterocycles. For example, enaminones derived from the reaction of 4-(7-chloroquinoline-4-ylamino)phenyl)ethanone can be treated with sulfonamide derivatives to yield novel, biologically active sulfonamide-quinoline hybrids. nih.gov This demonstrates a powerful method where the chloroquinoline core acts as a scaffold upon which new heterocyclic moieties are constructed. nih.gov

Similarly, the synthesis of complex fused systems like (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)methanone is achieved through the condensation of a chlorinated precursor with a suitable hydrazide. researchgate.net This type of reaction, where a chlorinated heterocyclic core is annulated with another ring, is a common strategy in heterocyclic chemistry. The amine group of this compound offers a versatile handle for initiating such reaction cascades, allowing it to be incorporated as a key structural element in the synthesis of polycyclic compounds with unique topologies.

Contribution to Lead Compound Identification in Drug Design

The quinoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. mdpi.com Derivatives of this compound are actively explored in drug discovery programs for the identification of lead compounds with therapeutic potential. The specific substitution pattern of this compound provides a valuable starting point for developing potent and selective agents.

Research has shown that quinoline derivatives possess a broad spectrum of pharmacological activities, including antimalarial, antifungal, and anticancer properties. nih.govresearchgate.net The strategic modification of the chloroquinoline core is a proven approach for optimizing these activities.

Key Research Findings in Drug Design:

Anticancer Activity: Novel chloroquinoline derivatives incorporating benzenesulfonamide (B165840) moieties have been synthesized and shown to possess significant cytotoxic activity against various cancer cell lines, including lung, HeLa, colorectal, and breast cancer. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of the PI3K enzyme. nih.gov Furthermore, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been identified as a key intermediate for PI3K/mTOR inhibitors, which are crucial in cancer therapy. atlantis-press.com

Phosphodiesterase (PDE) Inhibition: The quinoline framework has been successfully used to design inhibitors of phosphodiesterases, enzymes implicated in inflammatory diseases and cardiovascular conditions. Derivatives such as (4-Chloro-8-methylquinolin-3-yl)(4-methylpiperazin-1-yl)methanone have been synthesized and evaluated as PDE4 inhibitors. mdpi.com In a related study, 6-hydroxy-4-methylquinolin-2(1H)-one derivatives were designed as selective PDE3 inhibitors with potential as cardiotonic agents for treating congestive heart failure. nih.gov

| Compound Class | Target/Activity | Therapeutic Potential | Source |

|---|---|---|---|

| Chloroquinoline-benzenesulfonamide hybrids | PI3K Enzyme Inhibition, Cytotoxic Activity | Anticancer | nih.gov |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline derivatives | PI3K/mTOR Inhibition | Anticancer | atlantis-press.com |

| 4-Chloro-8-methylquinoline derivatives | PDE4 Inhibition | Anti-inflammatory | mdpi.com |

| Quinolinyl amines | General Pharmacological Activity | Antimalarial, Antifungal | researchgate.net |

| 6-Hydroxy-4-methylquinolin-2(1H)-one derivatives | PDE3 Inhibition | Cardiotonic | nih.gov |

Exploratory Applications in Material Science for Electronic and Optical Properties

While the primary focus for this compound has been in organic synthesis and drug design, its structural features suggest potential applications in material science. Nitrogen-containing heterocyclic aromatic compounds are of significant interest for their unique electronic and optical properties. Theoretical investigations on the related 6-chloroquinoline (B1265530) have shown that the substitution with chlorine significantly alters the electronic reactivity and frontier molecular orbital characteristics of the quinoline system. researchgate.net

This principle has been demonstrated experimentally in analogous systems. For example, the novel Schiff base compound, (E)-4-Chloro-2-((phenylimino)methyl)phenol (4C2PMP), has been synthesized and characterized for its promising nonlinear optical (NLO) properties. metall-mater-eng.com Z-scan analysis of this molecule revealed a significant third-order NLO response, with a nonlinear refractive index (n₂) of 3.84x10⁻⁸ cm²/W and a third-order susceptibility (χ³) of 4.07x10⁻⁶ esu. metall-mater-eng.com These findings highlight the potential of chloro-substituted aromatic systems for applications in optical devices.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Chloro-2-methylquinolin-4-amine, and how can reaction yields be optimized?

Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution and condensation reactions. For example, analogs like 7-chloroquinolin-4-amine derivatives are synthesized via multistep procedures involving methanesulfonyl chloride activation of intermediates under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Yield optimization requires careful control of reaction parameters:

- Use inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Maintain low temperatures (0–5°C) during exothermic steps like methanesulfonyl chloride addition.

- Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., ethyl acetate) to minimize impurities .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and amine proton environments.

- X-ray Crystallography: For unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard for resolving bond lengths, angles, and hydrogen-bonding patterns .

- High-Performance Liquid Chromatography (HPLC): To verify purity (>95%) post-synthesis .

Advanced: How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Answer:

Discrepancies often arise from intermolecular interactions (e.g., hydrogen bonding, π-stacking) not fully modeled in simulations. To address this:

- Refine crystallographic data using SHELXL, which accounts for anisotropic displacement parameters and disorder modeling .

- Compare experimental hydrogen-bonding motifs (e.g., R₂²(8) patterns) with computational predictions using graph-set analysis to identify overlooked interactions .

- Validate computational models (e.g., DFT) against experimental bond angles and torsional parameters from crystallographic data .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks in the crystal structure of this compound?

Answer:

Hydrogen-bonding networks dictate packing and stability. Methodological steps include:

- Graph-Set Analysis: Classify interactions (e.g., chains, rings) using Etter’s notation (e.g., D, C, R descriptors) to map donor-acceptor relationships .

- SHELX Hydrogen-Bond Restraints: Apply distance and angle restraints during refinement to resolve ambiguities in proton positioning .

- Thermal Ellipsoid Plots (ORTEP-3): Visualize anisotropic displacement parameters to assess hydrogen-bond strength and directionality .

Safety: What protocols are essential for safe handling of this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal: Segregate chemical waste and consult certified agencies for disposal of halogenated amines, which may pose environmental hazards .

Advanced: How can researchers validate the purity of this compound derivatives when HPLC data conflicts with spectroscopic results?

Answer:

- Multi-Technique Cross-Validation: Combine HPLC with mass spectrometry (MS) to confirm molecular weight and detect trace impurities.

- Differential Scanning Calorimetry (DSC): Analyze melting points and phase transitions to identify polymorphic impurities not detected by HPLC.

- 2D NMR (e.g., COSY, HSQC): Resolve overlapping peaks in ¹H NMR that may obscure impurity signals .

Advanced: What computational tools are recommended for modeling the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT): Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity.

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER or GROMACS.

- Cambridge Structural Database (CSD): Cross-reference experimental crystallographic data (e.g., CCDC entries) with simulated geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.